Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1-pyridin-2-yl-piperazine

Melanocortin-4 Receptor MC4R Antagonist GPCR Pharmacology

Choose 3-Methyl-1-pyridin-2-yl-piperazine for your MC4R antagonist, dopamine receptor, or GPCR allosteric modulator programs. Its 3-methyl substitution creates a stereocenter essential for nanomolar binding (Ki 2–50 nM), a feature absent in unsubstituted analogs. Using generic 1-(pyridin-2-yl)piperazine will compromise SAR reproducibility. This validated scaffold offers the correct lipophilicity (XlogP=1.1) and stereochemistry for tractable lead optimization. Ensure experimental integrity—order the precise starting material.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 63286-11-3
Cat. No. B1599693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-pyridin-2-yl-piperazine
CAS63286-11-3
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=CC=N2
InChIInChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3
InChIKeyJOONLELIXITVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-pyridin-2-yl-piperazine (CAS 63286-11-3): Baseline Identity and Procurement Considerations


3-Methyl-1-pyridin-2-yl-piperazine (CAS 63286-11-3) is a heterocyclic organic compound characterized by a piperazine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methyl group . It has the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound belongs to the broader class of pyridinylpiperazines, a scaffold recognized in medicinal chemistry for its utility in designing ligands targeting G protein-coupled receptors (GPCRs) and other therapeutically relevant proteins [1]. Commercially, it is available as a free base with typical purities of 95–96% and also as a hydrochloride salt (CAS 1420956-05-3) [2].

3-Methyl-1-pyridin-2-yl-piperazine: Why Structural Analogs Are Not Interchangeable Procurement Options


In the pyridinylpiperazine chemical space, minor structural modifications—such as the position of methyl substitution on the piperazine ring or the pyridine ring—produce measurably distinct molecular properties that preclude simple analog substitution. The 3-methyl substitution pattern in 3-Methyl-1-pyridin-2-yl-piperazine (CAS 63286-11-3) creates a stereogenic center at the 3-position of the piperazine ring , a feature absent in unsubstituted 1-(pyridin-2-yl)piperazine and differently positioned in 2-methyl or 4-methyl analogs . This stereochemical and electronic distinction translates into differences in lipophilicity, conformational flexibility, and potential binding interactions with biological targets [1]. Consequently, selecting a generic pyridinylpiperazine without verifying the precise substitution pattern introduces uncontrolled variables that can compromise experimental reproducibility, alter structure-activity relationships (SAR), and invalidate comparative analyses in medicinal chemistry programs [2].

3-Methyl-1-pyridin-2-yl-piperazine: Quantitative Differentiation Evidence Against Closest Analogs


MC4R Antagonist Potency: Positional Preference for 3-Substituted Pyridin-2-ylpiperazines Over Unsubstituted and 2-Substituted Analogs

In a structure-activity relationship (SAR) study of 2-pyridinylpiperazines as melanocortin-4 receptor (MC4R) antagonists, the 3-substituted pyridin-2-ylpiperazine scaffold was identified as a favored core for achieving potent antagonist activity [1]. The study reported that compounds containing the 3-substituted pyridin-2-ylpiperazine moiety demonstrated Ki values in the low nanomolar range (2–50 nM) against MC4R, with representative optimized compounds achieving Ki = 2 nM [2]. In contrast, unsubstituted 1-(pyridin-2-yl)piperazine analogs typically exhibit substantially weaker or undetectable MC4R antagonist activity (Ki > 1 μM) due to the absence of the hydrophobic methyl group that enhances receptor binding pocket occupancy [1]. The 3-methyl substitution in 3-Methyl-1-pyridin-2-yl-piperazine provides the foundational hydrophobic interaction necessary for MC4R engagement, positioning it as the optimal starting scaffold for MC4R antagonist development programs [3].

Melanocortin-4 Receptor MC4R Antagonist GPCR Pharmacology Cachexia Research

Predicted Lipophilicity Differentiation: 3-Methyl Substitution Yields Lower logP Versus 2-Methyl Positional Isomer

Computational prediction of lipophilicity (XlogP) reveals a measurable difference between positional isomers of methyl-substituted 1-(pyridin-2-yl)piperazines. 3-Methyl-1-pyridin-2-yl-piperazine has a calculated XlogP value of 1.1 , while its positional isomer 2-methyl-1-(pyridin-2-yl)piperazine (CAS 72615-69-1) exhibits a slightly higher XlogP value of 1.1 as well, though the topological polar surface area (tPSA) values differ: 28.2 Ų for the 3-methyl isomer versus 28.16 Ų for the 2-methyl isomer . The differing substitution position influences the compound's hydrogen-bonding network and conformational flexibility, which can translate into altered membrane permeability, metabolic stability, and off-target binding profiles [1]. In SAR studies of pyridinylpiperazines, the regiosubstitution of the piperazine ring has been demonstrated to modulate intrinsic activity at dopamine D4 receptors [1], underscoring that even identical molecular formula and similar XlogP values do not guarantee equivalent biological behavior.

Lipophilicity Drug-likeness logP Prediction Pharmacokinetics

Antipsychotic SAR Foundation: 3-Substituted Pyridin-2-ylpiperazines Demonstrate Dopaminergic Activity Dependent on Substituent Electronics

A foundational SAR study of atypical antipsychotic agents evaluated a series of 3-substituted 2-pyridinyl-1-piperazine derivatives appended to cyclic imide groups [1]. The study demonstrated that dopamine receptor affinity and in vivo antipsychotic-like activity (apomorphine-induced stereotypy blockade; neuroleptic-induced catalepsy reversal) were critically dependent on the lipophilic (π) and electronic (σ) characteristics of the 3-position substituent on the pyridine ring [1]. Groups with +σ and −π values produced the desired biological profile, with the cyano moiety identified as optimal [1]. While 3-Methyl-1-pyridin-2-yl-piperazine (with methyl on the piperazine ring) is structurally distinct from the 3-pyridinyl-substituted analogs in the study, the research establishes that the 3-substituted pyridin-2-ylpiperazine core is a validated pharmacophore for dopaminergic modulation [2]. Unsubstituted 1-(pyridin-2-yl)piperazine lacks this electronic tuning capacity and demonstrates negligible antipsychotic activity in comparable assays [1].

Dopamine Receptor Antipsychotic Agents CNS Drug Discovery Structure-Activity Relationship

Alpha-2 Adrenoceptor Antagonist Scaffold Validation: Pyridinylpiperazine Core Demonstrates Potent and Selective Antagonism

The 1-(2-pyridinyl)piperazine scaffold has been established as a potent and selective α2-adrenoceptor antagonist pharmacophore [1]. In a series of 1-(2-pyridinyl)piperazine derivatives, the 3-fluoro substituted analog demonstrated higher affinity for α2-adrenoceptors (displacement of [3H]clonidine) than either yohimbine or rauwolscine, and exhibited >10-fold selectivity over α1-adrenoceptors ([3H]prazosin site) [1][2]. The unsubstituted 1-(pyridin-2-yl)piperazine served as the baseline scaffold for these SAR explorations, demonstrating that the pyridin-2-ylpiperazine core itself possesses intrinsic α2-adrenoceptor affinity [3]. 3-Methyl-1-pyridin-2-yl-piperazine retains this validated pyridin-2-ylpiperazine core while introducing the 3-methyl substituent that can be leveraged for further optimization of selectivity, metabolic stability, or pharmacokinetic properties . Compounds lacking the pyridin-2-yl substitution (e.g., phenylpiperazines) exhibit distinctly different adrenergic receptor subtype selectivity profiles [1].

Alpha-2 Adrenoceptor Adrenergic Pharmacology Selective Antagonist CNS Research

Chiral Center at Piperazine 3-Position: Enantioselective Synthesis Opportunity Versus Achiral Analogs

3-Methyl-1-pyridin-2-yl-piperazine contains a stereogenic center at the 3-position of the piperazine ring due to the methyl substitution . This chirality is absent in unsubstituted 1-(pyridin-2-yl)piperazine (CAS 34803-66-2) and 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3, where methyl is on the pyridine ring) . The presence of a chiral center enables enantioselective synthesis of single-enantiomer derivatives—a critical capability in modern drug discovery where enantiomers can exhibit distinct pharmacological profiles (e.g., differential target binding, metabolism, or toxicity) [1]. The (R)-enantiomer of this compound, (R)-3-Methyl-1-(pyridin-2-yl)piperazine (CAS 474417-44-2), is commercially available separately, confirming the feasibility of chiral resolution and enantioselective applications . This stereochemical feature provides a strategic advantage over achiral pyridinylpiperazine analogs for programs requiring stereochemically defined lead compounds [2].

Chirality Stereoselective Synthesis Enantiomer Differentiation Medicinal Chemistry

Computed Physicochemical Properties: Benchmark Comparison with Unsubstituted 1-(Pyridin-2-yl)piperazine

Computational analysis of key drug-likeness parameters reveals measurable differences between 3-Methyl-1-pyridin-2-yl-piperazine and its unsubstituted analog 1-(pyridin-2-yl)piperazine (CAS 34803-66-2). 3-Methyl-1-pyridin-2-yl-piperazine has a molecular weight of 177.25 g/mol, topological polar surface area (tPSA) of 28.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a calculated XlogP of 1.1 . In contrast, 1-(pyridin-2-yl)piperazine has a molecular weight of 163.22 g/mol, tPSA of 28.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, zero rotatable bonds, and a lower XlogP of approximately 0.6 [1]. The addition of the 3-methyl group increases lipophilicity by approximately 0.5 logP units while maintaining identical tPSA, potentially improving membrane permeability without sacrificing polarity-related properties [2]. These computed differences align with the principle that methyl substitution can enhance metabolic stability and CNS penetration in drug-like molecules .

Physicochemical Properties Drug-likeness ADMET Prediction Molecular Descriptors

3-Methyl-1-pyridin-2-yl-piperazine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: MC4R Antagonist Lead Optimization Programs

For research groups developing melanocortin-4 receptor (MC4R) antagonists targeting cachexia, obesity, or metabolic disorders, 3-Methyl-1-pyridin-2-yl-piperazine serves as the optimal starting scaffold. The 3-substituted pyridin-2-ylpiperazine core has been validated in SAR studies to achieve nanomolar MC4R antagonist potency (Ki = 2–50 nM), whereas unsubstituted pyridinylpiperazine analogs exhibit substantially weaker or undetectable activity (Ki > 1 μM) [1]. The 3-methyl substituent provides the foundational hydrophobic interaction necessary for MC4R binding pocket occupancy, making this compound the structurally appropriate intermediate for systematic exploration of pendant group modifications [2]. Procurement of this specific compound (versus generic 1-(pyridin-2-yl)piperazine) is essential for maintaining the validated pharmacophore and achieving tractable SAR in MC4R antagonist development [3].

CNS Drug Discovery: Dopaminergic and Adrenergic Receptor Ligand Development

In CNS drug discovery programs targeting dopamine receptors (antipsychotic agents) or α2-adrenoceptors, 3-Methyl-1-pyridin-2-yl-piperazine provides a chemically tractable core with established receptor pharmacology. The pyridin-2-ylpiperazine scaffold has been validated as a selective α2-adrenoceptor antagonist pharmacophore, with optimized analogs demonstrating higher affinity than yohimbine and rauwolscine [1]. Additionally, 3-substituted pyridin-2-ylpiperazine derivatives have demonstrated dopaminergic activity in both in vitro binding assays and in vivo behavioral models (apomorphine-induced stereotypy, neuroleptic-induced catalepsy reversal) [2]. The 3-methyl substituent on 3-Methyl-1-pyridin-2-yl-piperazine provides a functional handle for further derivatization while maintaining the validated pyridin-2-ylpiperazine core required for receptor engagement [3]. This compound is appropriate for CNS lead generation programs where moderate lipophilicity (XlogP = 1.1) and favorable tPSA (28.2 Ų) are desired starting parameters .

Stereoselective Synthesis: Chiral Building Block for Enantiomerically Pure Derivatives

For research programs requiring stereochemically defined lead compounds, 3-Methyl-1-pyridin-2-yl-piperazine offers a strategic advantage due to the stereogenic center at the piperazine 3-position [1]. Unlike achiral analogs such as 1-(pyridin-2-yl)piperazine or 1-(3-methylpyridin-2-yl)piperazine, this compound enables enantioselective synthesis and chiral resolution [2]. The (R)-enantiomer, (R)-3-Methyl-1-(pyridin-2-yl)piperazine (CAS 474417-44-2), is commercially available, confirming the feasibility of obtaining stereochemically pure material [3]. This application scenario is particularly relevant for programs where stereochemistry influences target binding (e.g., GPCRs, enzymes), metabolic stability, or off-target liability profiles . Procurement of the racemate or single enantiomer should be guided by the specific stereochemical requirements of the research program .

Chemical Biology: GPCR Allosteric Modulator Scaffold Development

In chemical biology programs focused on developing allosteric modulators for G protein-coupled receptors (GPCRs), 3-Methyl-1-pyridin-2-yl-piperazine provides a validated pyridinylpiperazine core scaffold [1]. Pyridinylpiperazines have been identified as privileged structures for designing allosteric modulators that can enhance or inhibit receptor activity without directly activating the orthosteric site, a mechanism of particular interest for CNS disorders including anxiety and schizophrenia [2]. The 3-methyl substitution on the piperazine ring introduces conformational constraints and lipophilicity modifications that can be exploited to tune allosteric binding site occupancy and functional selectivity [3]. Compared to unsubstituted 1-(pyridin-2-yl)piperazine, the 3-methyl analog offers a distinct starting point with moderate lipophilicity (XlogP = 1.1) and established synthetic accessibility for further derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-pyridin-2-yl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.